molecular formula C14H16N2O2 B5236334 N-(8-Methoxy-2-methyl-quinolin-4-yl)-propionamide

N-(8-Methoxy-2-methyl-quinolin-4-yl)-propionamide

Cat. No.: B5236334
M. Wt: 244.29 g/mol
InChI Key: CINVRNMCUPEIDU-UHFFFAOYSA-N
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Description

N-(8-Methoxy-2-methyl-quinolin-4-yl)-propionamide: is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(8-Methoxy-2-methyl-quinolin-4-yl)-propionamide typically involves the following steps:

    Starting Material: The synthesis begins with 8-methoxy-2-methylquinoline.

    Acylation: The quinoline derivative undergoes acylation with propionyl chloride in the presence of a base such as pyridine to form the corresponding propionamide.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Functionalized quinoline derivatives with various substituents.

Scientific Research Applications

Chemistry: N-(8-Methoxy-2-methyl-quinolin-4-yl)-propionamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool in understanding enzyme mechanisms and developing new therapeutic agents.

Medicine: The compound has shown promise in medicinal chemistry for its potential anti-inflammatory and anticancer properties. Researchers are investigating its efficacy in preclinical models to develop new drugs.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, dyes, and polymers.

Mechanism of Action

The mechanism of action of N-(8-Methoxy-2-methyl-quinolin-4-yl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and leading to downstream effects. The exact pathways involved depend on the specific application and target being studied.

Comparison with Similar Compounds

    8-Methoxyquinoline: Shares the methoxy group but lacks the propionamide moiety.

    2-Methylquinoline: Similar quinoline core but without the methoxy and propionamide groups.

    Quinoline N-oxide: An oxidized derivative of quinoline.

Uniqueness: N-(8-Methoxy-2-methyl-quinolin-4-yl)-propionamide stands out due to its combined methoxy and propionamide functionalities. This unique combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(8-methoxy-2-methylquinolin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-4-13(17)16-11-8-9(2)15-14-10(11)6-5-7-12(14)18-3/h5-8H,4H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINVRNMCUPEIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C2C=CC=C(C2=NC(=C1)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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